molecular formula C14H18N2O3S B2480179 4-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898435-91-1

4-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2480179
CAS RN: 898435-91-1
M. Wt: 294.37
InChI Key: XBGDEVAIOUEKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the pyrroloquinoline family and has a unique structure that makes it a promising candidate for further investigation.

Scientific Research Applications

Neuroprotection and Excitotoxicity Modulation

Excitotoxicity, mediated by N-methyl-D-aspartate (NMDA) receptor overactivation and voltage-gated calcium channel (VGCC) depolarization, plays a crucial role in neurodegenerative disorders. NGP1-01, a polycyclic amine, has demonstrated neuroprotective effects by modulating NMDA receptors and VGCCs, as well as attenuating MPP±induced neurotoxicity . The investigated 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives exhibit low cytotoxicity against neuroblastoma cells and enhance cell viability after MPP+ exposure. These compounds also modulate calcium influx through NMDA receptors and VGCCs, suggesting their potential as neuroprotective agents.

Calcium Channel Modulation

The derivatives’ calcium modulating effects on NMDA receptors and VGCCs are noteworthy. Some compounds exhibit mono or dual modulation, impacting calcium influx. Molecular docking studies indicate that these derivatives can bind comparably to MK-801 within the NMDA ion channel .

Antitubercular Activity

While not directly related to neurodegeneration, it’s interesting to note that certain indole derivatives, including those structurally similar to our compound, have been investigated for antitubercular activity . Further exploration in this area could reveal additional therapeutic potential.

properties

IUPAC Name

11-oxo-N-propyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-2-6-15-20(18,19)12-8-10-3-4-13(17)16-7-5-11(9-12)14(10)16/h8-9,15H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGDEVAIOUEKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677495
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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